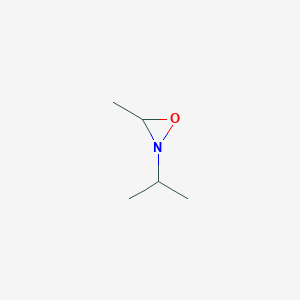
Imidodisulfuric acid, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is notable for its unique structure, which includes both sulfur and nitrogen atoms, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Imidodisulfuric acid, trisodium salt can be synthesized by reacting dithiosulfuric acid monoester with sodium hydroxide . The process involves suspending dithiosulfuric acid monoester (Na₂S₂O₅) in water at room temperature and slowly adding sodium hydroxide (NaOH). Once the reaction is complete, the product is crystallized and isolated .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of raw materials make it feasible for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Imidodisulfuric acid, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different sulfur-containing products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfur oxides, while substitution reactions can produce various sulfur-nitrogen compounds.
Wissenschaftliche Forschungsanwendungen
Imidodisulfuric acid, trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of certain industrial chemicals and materials.
Wirkmechanismus
The mechanism by which imidodisulfuric acid, trisodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with sulfur and nitrogen-containing biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisodium citrate: Another trisodium salt, but with a different chemical structure and properties.
Sodium sulfate: A common inorganic compound with different applications and properties.
Uniqueness
Imidodisulfuric acid, trisodium salt is unique due to its combination of sulfur and nitrogen atoms, which is not commonly found in other trisodium salts. This unique structure gives it distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
56491-89-5 |
|---|---|
Molekularformel |
HNNa3O6S2+ |
Molekulargewicht |
244.12 g/mol |
IUPAC-Name |
trisodium;N-sulfonatosulfamate |
InChI |
InChI=1S/H3NO6S2.3Na/c2-8(3,4)1-9(5,6)7;;;/h1H,(H,2,3,4)(H,5,6,7);;;/q;3*+1/p-2 |
InChI-Schlüssel |
UDVJSHMSCJKUAP-UHFFFAOYSA-L |
Kanonische SMILES |
N(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)

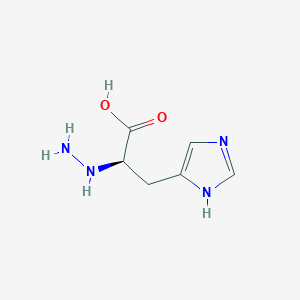
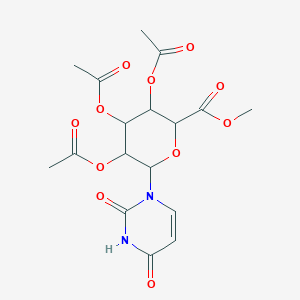

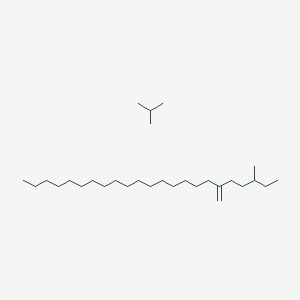
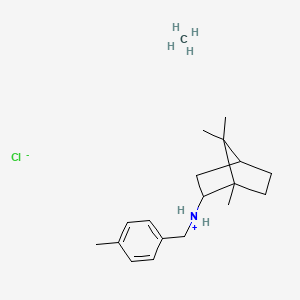



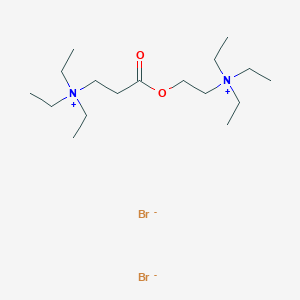
![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
